Cas no 897613-32-0 (N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide)

N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide is a specialized sulfonamide derivative featuring a fluorophenylpiperazine moiety. Its structural design combines a sulfonamide linker with an isobutyramide group, offering potential utility in medicinal chemistry and pharmacological research. The fluorophenyl substitution enhances binding selectivity, while the piperazine core contributes to improved solubility and bioavailability. This compound may serve as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or cardiovascular pathways. Its well-defined chemical structure allows for precise modifications, making it suitable for structure-activity relationship studies. The inclusion of a sulfonamide group further expands its applicability in drug discovery.
N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide structure
897613-32-0 structure
Product name:N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide
CAS No:897613-32-0
MF:C16H24FN3O3S
MW:357.443466186523
CID:6158998
PubChem ID:7188762

N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide
    • N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylpropanamide
    • 897613-32-0
    • N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide
    • AKOS024624994
    • N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide
    • F2068-0131
    • Inchi: 1S/C16H24FN3O3S/c1-13(2)16(21)18-7-12-24(22,23)20-10-8-19(9-11-20)15-6-4-3-5-14(15)17/h3-6,13H,7-12H2,1-2H3,(H,18,21)
    • InChI Key: HDIDMAMRQYZMIG-UHFFFAOYSA-N
    • SMILES: S(CCNC(C(C)C)=O)(N1CCN(C2C=CC=CC=2F)CC1)(=O)=O

Computed Properties

  • Exact Mass: 357.15224097g/mol
  • Monoisotopic Mass: 357.15224097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.1Ų
  • XLogP3: 1.6

N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2068-0131-25mg
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylpropanamide
897613-32-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2068-0131-75mg
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylpropanamide
897613-32-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2068-0131-1mg
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylpropanamide
897613-32-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2068-0131-30mg
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylpropanamide
897613-32-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2068-0131-3mg
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylpropanamide
897613-32-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2068-0131-100mg
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylpropanamide
897613-32-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2068-0131-15mg
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylpropanamide
897613-32-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2068-0131-5mg
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylpropanamide
897613-32-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2068-0131-4mg
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylpropanamide
897613-32-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2068-0131-5μmol
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylpropanamide
897613-32-0 90%+
5μl
$63.0 2023-05-16

Additional information on N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide

N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide: A Comprehensive Overview

N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide, also known by its CAS number 897613-32-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a 2-methylpropanamide moiety. The presence of these functional groups makes it a versatile molecule with diverse reactivity and biological activity.

The molecular structure of this compound is intriguing, as it combines several key elements that contribute to its chemical properties. The piperazine ring, a six-membered ring containing two nitrogen atoms, is a common feature in many pharmaceutical agents due to its ability to form hydrogen bonds and interact with biological targets. The sulfonyl group attached to the piperazine ring adds electron-withdrawing properties, enhancing the molecule's stability and reactivity. Furthermore, the 2-methylpropanamide group introduces additional functionality, potentially influencing the compound's solubility and bioavailability.

Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The integration of a fluorophenyl group within the molecule introduces steric and electronic effects that can modulate the compound's interactions with target proteins. This makes N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide a promising candidate for further exploration in medicinal chemistry.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps typically involve the preparation of the piperazine derivative followed by sulfonation and subsequent coupling with the 2-methylpropanamide group. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for both laboratory studies and potential industrial applications.

The biological activity of N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide has been extensively investigated in recent years. In vitro studies have demonstrated its ability to inhibit specific kinase enzymes, which are often overexpressed in various pathological conditions such as cancer and inflammatory diseases. These findings suggest that the compound could serve as a lead molecule for the development of novel therapeutic agents.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding mode of this compound with its target proteins. These studies have revealed that the sulfonyl group plays a critical role in stabilizing the interaction through hydrogen bonding and hydrophobic interactions. The presence of the fluorophenyl group further enhances the compound's binding affinity by introducing additional π-interactions.

In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, where it could serve as an efficient charge transport material. Researchers are currently investigating its suitability for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

The synthesis and characterization of N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide have been documented in several peer-reviewed journals, highlighting its importance in contemporary chemical research. These studies underscore the need for further investigation into its properties and potential applications across multiple disciplines.

In conclusion, N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylpropanamide represents a fascinating example of how complex molecular architectures can be harnessed for diverse purposes. With ongoing research uncovering new insights into its properties and applications, this compound is poised to play a significant role in advancing both pharmaceutical and materials science.

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